molecular formula C16H12FN3OS B2855452 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-31-5

3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2855452
CAS RN: 392241-31-5
M. Wt: 313.35
InChI Key: DFRIQBDIYIJTGC-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Development

3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: is a significant compound in medicinal chemistry, serving as a crucial building block in the synthesis of various drug candidates. Its unique structure allows it to be a versatile intermediate in creating molecules with potential therapeutic effects. The compound’s ability to interact with different biological targets can lead to the development of new medications for treating diseases .

Kinetics Study in Microflow Systems

The compound has been utilized in microflow systems to study reaction kinetics. This application is particularly important in the pharmaceutical industry, where understanding the reaction kinetics can lead to more efficient drug production processes. By optimizing reaction conditions, researchers can achieve higher yields and selectivity in the synthesis of desired products .

Antiviral Agent Development

Benzamide derivatives, including those similar to 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide , have shown promise as antiviral agents. These compounds can be designed to inhibit the replication of viruses, offering a pathway to new treatments for viral infections. The structural features of the compound can be modified to target specific viruses, enhancing their antiviral activity .

Anticancer Research

The benzamide moiety is a common feature in many anticancer agents. As such, 3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could be investigated for its potential anticancer properties. Research in this area could explore the compound’s ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

properties

IUPAC Name

3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRIQBDIYIJTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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